barceloneic acid A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

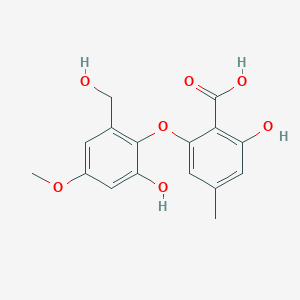

Barceloneic acid A is a farnesyl transferase inhibitor isolated from Phoma . It is also known by its IUPAC name, 2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methoxyphenoxy]-4-methylbenzoic acid .

Synthesis Analysis

A new derivative of this compound, named phomaspether J, was isolated from the mangrove endophytic fungus Phoma herbarum L28 . Its structure was elucidated by comprehensive spectroscopic analysis . The structures of compounds were determined by a combination of spectroscopic and single-crystal X-ray diffraction methods .

Molecular Structure Analysis

The molecular formula of this compound is C16H16O7 . Its average mass is 320.294 Da and its monoisotopic mass is 320.089600 Da .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C16H16O7, an average mass of 320.294 Da, and a monoisotopic mass of 320.089600 Da .

Scientific Research Applications

Farnesyl-Protein Transferase Inhibition

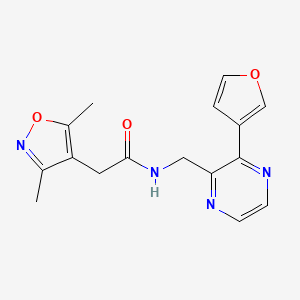

Barceloneic acid A has been identified as a novel and modest inhibitor of farnesyl-protein transferase (FPTase), an enzyme involved in the post-translational modification of proteins. This inhibition was discovered in a study that isolated three new diphenyl ethers, including this compound, from a fermentation extract of a fungus from the genus Phoma. This compound showed an inhibitory concentration (IC50 value) of 40 µM (Jayasuriya et al., 1995).

Role in Taxonomy and Pathology

Another study highlighted the significance of this compound as a taxonomic marker for Penicillium albocoremium. This research also reported the production of this compound in plant tissues during pathogenicity trials involving P. albocoremium and Allium cepa, indicating its biological role in the interaction between the fungus and the plant host. Additionally, barceloneic acid B, a related compound, showed activity against a P388 murine leukemia cell line (Overy et al., 2005).

Bioorthogonal Chemistry Applications

While not directly related to this compound, a study on bioorthogonal chemical reactions, which are reactions that do not interact or interfere with biological systems, mentioned the use of biarylazacyclooctynones (BARAC) for live cell fluorescence imaging. This research is indicative of the broader context in which similar compounds to this compound could be studied for their applications in bioorthogonal chemistry (Jewett et al., 2010).

Mechanism of Action

Properties

IUPAC Name |

2-hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methoxyphenoxy]-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7/c1-8-3-11(18)14(16(20)21)13(4-8)23-15-9(7-17)5-10(22-2)6-12(15)19/h3-6,17-19H,7H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPVIBVOKQAXJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2O)OC)CO)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045458 |

Source

|

| Record name | Barceloneic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-(phenylsulfonyl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850879.png)

![2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2850886.png)

![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)

![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)